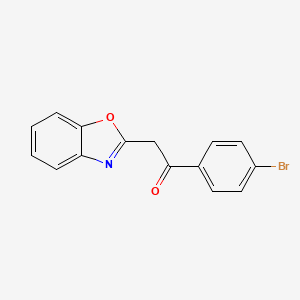
Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone typically involves the reaction of 2-aminophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Mechanism of Action
The mechanism of action of 2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s anti-microbial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone can be compared with other benzoxazole derivatives such as:
2-(benzo[d]oxazol-2-yl)-4-bromophenol: This compound also exhibits anti-microbial properties but differs in its substitution pattern, which affects its biological activity.
2-(benzo[d]oxazol-2-yl)-1-phenylethanone: This derivative lacks the bromine atom and has different chemical reactivity and biological properties.
The uniqueness of 2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C16H14BrN1O
- Molecular Weight : Approximately 316.154 g/mol
- Functional Groups : The compound contains a benzoxazole moiety and a bromophenyl group, which may enhance its reactivity and biological activity.
Anticancer Activity
Ethanone derivatives, particularly those containing the benzoxazole structure, have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. For instance, studies have shown that certain benzoxazole derivatives can inhibit the phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β), which are crucial for tumor cell survival .
Case Study : A study on benzoxazole derivatives reported significant antitumor activity against HeLa and HepG2 cells. The most potent compounds demonstrated IC50 values comparable to established anticancer drugs, suggesting a promising therapeutic potential for ethanone derivatives in cancer treatment.
Antimicrobial Activity
The antimicrobial properties of ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- have also been explored. Benzoxazole compounds are known for their broad-spectrum antimicrobial effects. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains and fungi, including Candida species.
Research Findings :
- Benzoxazoles demonstrated effective inhibition of Candida albicans with minimal inhibitory concentrations (MIC) as low as 16 µg/mL .
- The mechanism of action appears to involve disruption of membrane integrity and interference with sterol synthesis in fungal cells.
Neuroprotective Effects
The neuroprotective potential of ethanone derivatives has garnered attention due to their ability to modulate neuroinflammatory processes. Compounds containing benzoxazole rings have been linked to reduced oxidative stress and inflammation in neuronal cells, suggesting their utility in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanone, 1-(4-bromophenyl) | C15H13BrO | Lacks benzoxazole group; different biological profile |
| 2-Amino-1-(4-bromophenyl)ethanone | C15H14BrN | Contains an amino group; potential for different interactions |
| 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | C15H14BrN3O | Potential anticoronaviral activity; structurally distinct |
The presence of both the benzoxazole and bromophenyl groups in ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- suggests enhanced reactivity and potential for diverse applications compared to structurally similar compounds.
Properties
CAS No. |
62693-27-0 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)13(18)9-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 |
InChI Key |
IWOCPEIXISAXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















